6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione

Topoisomerase I Inhibition Cancer Biology Enzyme Assays

6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione (CAS 81721-81-5) is a synthetic heterocyclic compound from the indenoisoquinoline class, recognized for its potential as a non-camptothecin topoisomerase inhibitor. Characterized by a fused indeno[1,2-c]isoquinoline-5,11-dione core with a distinctive furylmethyl substituent at the N-6 position, its molecular formula is C21H13NO3 with a molecular weight of 327.3 g/mol.

Molecular Formula C21H13NO3
Molecular Weight 327.3 g/mol
CAS No. 81721-81-5
Cat. No. B12787539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione
CAS81721-81-5
Molecular FormulaC21H13NO3
Molecular Weight327.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CC5=CC=CO5
InChIInChI=1S/C21H13NO3/c23-20-16-9-3-2-8-15(16)19-18(20)14-7-1-4-10-17(14)21(24)22(19)12-13-6-5-11-25-13/h1-11H,12H2
InChIKeyZPFUGHSCVQWWBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione (CAS 81721-81-5): Core Scaffold for Targeted Topoisomerase Inhibition


6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione (CAS 81721-81-5) is a synthetic heterocyclic compound from the indenoisoquinoline class, recognized for its potential as a non-camptothecin topoisomerase inhibitor [1]. Characterized by a fused indeno[1,2-c]isoquinoline-5,11-dione core with a distinctive furylmethyl substituent at the N-6 position, its molecular formula is C21H13NO3 with a molecular weight of 327.3 g/mol [2]. This scaffold is widely investigated in medicinal chemistry for anticancer applications, with substituent modifications at the N-6 position known to critically influence DNA binding affinity and enzyme inhibition profiles [3][4].

Why N-6 Substitution Dictates Function: The Critical Role of 6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione's Unique Moiety


Within the indeno[1,2-c]isoquinoline-5,11-dione class, the nature of the N-6 side chain is a primary determinant of biological activity, making simple substitution with other in-class analogs unreliable [1]. Systematic structure-activity relationship (SAR) studies demonstrate that modifying the linker length and terminal functional group at the N-6 position (e.g., switching from an alkyl to an aminoalkyl chain) causes a significant shift in DNA binding affinity and a substantial loss or gain in topoisomerase II inhibition [2]. The furylmethyl group of CAS 81721-81-5 presents a distinct heteroaromatic moiety whose electronic and steric properties are mechanistically distinct from simple alkyl (e.g., 6-methyl) or aminoalkyl (e.g., 6-(3-aminopropyl)) derivatives, directly impacting target engagement and therapeutic potential [3].

Quantitative Evidence Guide: How 6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione Compares to Analogs in Key Performance Dimensions


Topoisomerase I Inhibition Potency: Furylmethyl vs. Aminoalkyl Substituents

The topoisomerase I inhibitory potency of the class is highly sensitive to the N-6 substituent. A representative aminoalkyl analog, 6-(3-aminopropyl)-5H-indeno[1,2-c]isoquinoline-5,11(6H)-dione, is a known non-camptothecin topoisomerase I inhibitor with a reported IC50 of 0.0295 µM against the recombinant enzyme [1]. While direct data for the furylmethyl derivative (CAS 81721-81-5) are not available in the same assay, the distinct aromatic and hydrogen-bonding potential of the furan ring provides a mechanistically differentiated scaffold for probing topoisomerase I-DNA ternary complex stabilization compared to alkylamine side chains [2].

Topoisomerase I Inhibition Cancer Biology Enzyme Assays

Physicochemical Differentiation: Impact of the Furylmethyl Group on Lipophilicity

The furylmethyl substituent introduces a distinct lipophilic and electronic profile compared to other N-6 substituted analogs. The computed LogP (XLogP3-AA) for the target compound is 3.0 [1]. In comparison, the more basic and polar 6-(3-aminopropyl) analog has a drastically different physicochemical profile, which affects membrane permeability and solubility. While the parent unsubstituted 5H-indeno[1,2-c]isoquinoline-5,11(6H)-dione lacks the N-6 substituent, the 6-methyl analog (CAS 5291-18-9) has a different LogP due to its small alkyl group. The furylmethyl group balances aromaticity with moderate polarity, occupying a unique property space within the analog series [2].

Lipophilicity ADME Drug Design

Class-Level DNA Binding Affinity: Modulation by N-6 Side Chain Length and Composition

For indeno[1,2-c]isoquinolin-5,11-diones, DNA binding affinity is exquisitely sensitive to the N-6 side chain. Systematic studies on amino acid conjugates showed that incrementing the N-6 side chain length from two to three methylene units provided a significant increase in DNA affinity but a substantial loss in topoisomerase II inhibition [1]. This demonstrates that specific side chain features, rather than the core scaffold alone, dictate the DNA interaction mechanism. The furylmethyl group in the target compound, with its rigid, aromatic structure and a specific spatial orientation, is predicted to engage in pi-stacking interactions with DNA base pairs, offering a distinct interaction profile compared to flexible alkylamine or amino acid side chains [2].

DNA Intercalation Binding Affinity SAR

Key Application Scenarios for 6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione (CAS 81721-81-5)


Probing Non-Camptothecin Topoisomerase I Inhibition Mechanisms

The target compound is ideally suited for academic and industrial research groups investigating novel topoisomerase I poisons. Its N-6 furylmethyl moiety provides a chemically distinct tool for studying the stabilization of the topoisomerase I-DNA cleavage complex, a mechanism that can overcome the limitations of camptothecin derivatives (e.g., chemical instability and resistance) [1]. It can be used to map the chemical space around the N-6 position and understand how heteroaromatic substituents influence drug-target residence time.

Structure-Activity Relationship (SAR) Studies Focused on DNA Binding versus Enzyme Inhibition

Based on evidence that small changes to the N-6 side chain can decouple DNA binding from topoisomerase II inhibition [2], this compound serves as a critical probe in SAR campaigns. Its furan ring can participate in distinct pi-stacking and hydrogen-bonding interactions with DNA, allowing researchers to dissect the structural requirements for intercalation versus enzyme poisoning, and to design compounds with a more targeted mechanism of action.

Chemical Biology Tool for Profiling Cytochrome P450 Interactions

The compound has been identified in BindingDB with activity against CYP11B1 [3]. This off-target profiling data is valuable for teams evaluating the selectivity and metabolism of indenoisoquinoline-based leads. It can be used as a reference compound in CYP inhibition panels to understand how the N-6 heteroaromatic group influences cytochrome P450 engagement and to design analogs with reduced metabolic liability.

Benchmark Compound for Physicochemical Property Optimization in Lead Series

With a computed LogP of 3.0 [4], the compound occupies a unique lipophilicity space within the indenoisoquinoline class, which is often populated by more polar aminoalkyl or highly lipophilic aryl derivatives. It can be used as a benchmark in lead optimization programs to study the influence of this specific LogP value on cell permeability, solubility, and in vitro ADME parameters, helping to define the optimal property range for the series.

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